Standard Molar Enthalpy of Combustion: 6-Amino-1-methyluracil vs. 6-Aminouracil
The standard molar enthalpy of combustion (ΔcHm°) for crystalline 6-Amino-1-methyluracil was determined to be −2622.9 ± 1.1 kJ·mol⁻¹, which represents a more exothermic value compared to its non-methylated analog, 6-aminouracil (ΔcHm° = −2184.4 ± 0.8 kJ·mol⁻¹). This difference of approximately 438.5 kJ·mol⁻¹ reflects the energetic contribution of the additional methyl group in the solid phase. The data were acquired under identical experimental conditions using a static bomb combustion calorimeter at T = 298.15 K [1].
| Evidence Dimension | Standard (p° = 0.1 MPa) molar enthalpy of combustion in the crystalline phase |
|---|---|
| Target Compound Data | −2622.9 ± 1.1 kJ·mol⁻¹ |
| Comparator Or Baseline | 6-Aminouracil: −2184.4 ± 0.8 kJ·mol⁻¹ |
| Quantified Difference | Difference of −438.5 kJ·mol⁻¹ |
| Conditions | Static bomb combustion calorimeter, T = 298.15 K |
Why This Matters
For applications involving energetic material analysis or high-temperature process engineering, this significant difference in combustion enthalpy is critical for accurate thermodynamic calculations and safety assessments, precluding direct substitution.
- [1] Ribeiro Da Silva, M. A. V., Amaral, L. M. P. F., & Szterner, P. (2011). Experimental study on the thermochemistry of some amino derivatives of uracil. Journal of Chemical Thermodynamics, 43(11), 1763–1767. View Source
